molecular formula C38H52N6O7 B570378 阿扎那韦-d6 CAS No. 1092540-50-5

阿扎那韦-d6

货号 B570378
CAS 编号: 1092540-50-5
分子量: 710.906
InChI 键: AXRYRYVKAWYZBR-ORLNJQPYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atazanavir-d6, also known as BMS-232632-d6, is a derivative of Atazanavir . Atazanavir is an antiretroviral medication used to treat HIV/AIDS . It belongs to the protease inhibitor class of HIV-1 medications and is occasionally used off-label for HIV postexposure prophylaxis in situations involving potential exposure, such as needle sticks . This medication is prescribed in combination with other antiretroviral agents for individuals aged 3 months and older with a body weight of 5 kg or more .

科学研究应用

Specific Scientific Field

This application falls under the field of Virology and Pharmacology .

Summary of the Application

Atazanavir has been considered as a potential repurposing drug for the treatment of COVID-19 . It is being studied for its effectiveness against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Methods of Application

The effectiveness of Atazanavir against SARS-CoV-2 was demonstrated through a series of pre-clinical experiments, including enzymatic, molecular docking, cell-based, and in vivo assays .

Results or Outcomes

The results showed that both the SARS-CoV-2 B.1 lineage and the variant of concern gamma are susceptible to this antiretroviral .

Application in HIV Treatment for Children and Adolescents

Specific Scientific Field

This application falls under the field of Pediatric Infectious Diseases .

Summary of the Application

Atazanavir/ritonavir is recommended as a preferred second-line antiretroviral regimen in children older than three months . It is being used for the treatment of children and adolescents living with HIV .

Methods of Application

The safety and effectiveness of Atazanavir use in children and adolescents were assessed through a systematic review of observational studies and clinical trials .

Results or Outcomes

The main adverse outcome reported was transient grade 3–4 hyperbilirubinemia . Immune and viral responses were descriptive . The use of Atazanavir/ritonavir in children and adolescents needs further investigation, but remains a suitable option for a preferred second-line antiretroviral regimen .

Application in Antiretroviral Therapy

Specific Scientific Field

This application falls under the field of Pharmacology and Infectious Diseases .

Summary of the Application

Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is distinguished from other protease inhibitors (PIs) in that it can be given once daily (rather than requiring multiple doses per day) and has lesser effects on the patient’s lipid profile .

Methods of Application

Atazanavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Results or Outcomes

Atazanavir has shown antiviral potency similar to that of other available protease inhibitors . It can be improved through boosting with ritonavir .

Application in Pediatric HIV Treatment

Specific Scientific Field

This application falls under the field of Pediatric Infectious Diseases .

Summary of the Application

Atazanavir is used along with other medications to treat human immunodeficiency virus (HIV) infection in children who are at least 3 months of age and weigh at least 22 lb (10 kg) .

Methods of Application

Atazanavir is administered as part of a combination therapy with other antiretroviral agents .

Results or Outcomes

Atazanavir works by decreasing the amount of HIV in the blood .

Application in Antiretroviral Therapy for Antiretroviral-Naive and Antiretroviral-Experienced Individuals

Specific Scientific Field

This application falls under the field of Pharmacology and Infectious Diseases .

Summary of the Application

Atazanavir is a recently approved human immunodeficiency virus (HIV) protease inhibitor that has an important role in the treatment of both antiretroviral-naive and antiretroviral-experienced individuals . Atazanavir (400 mg) can be administered once per day and requires only 2 capsules .

Methods of Application

Atazanavir is a highly selective inhibitor of HIV protease . It has antiviral potency similar to that of other available protease inhibitors that can be improved through boosting with ritonavir .

Results or Outcomes

Atazanavir has many of the positive attributes of HIV protease inhibitors and also overcomes some of the limitations of the other agents in this class .

Application in Reducing the Need for Lipid-Lowering Agents

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Atazanavir is not associated with elevations in serum levels of total cholesterol, low-density lipoprotein cholesterol, or triglycerides, potentially reducing the need for lipid-lowering agents .

Methods of Application

Atazanavir is administered as part of a combination therapy with other antiretroviral agents .

Results or Outcomes

Atazanavir has shown to have lesser effects on the patient’s lipid profile (the amounts of cholesterol and other fatty substances in the blood) .

安全和危害

Atazanavir is generally well-tolerated, but it can cause side effects such as headache, nausea, yellowish skin, abdominal pain, trouble sleeping, and fever . Severe side effects include rashes such as erythema multiforme and high blood sugar . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported .

属性

IUPAC Name

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-ORLNJQPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678684
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir-d6

CAS RN

1092540-50-5
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
T Mishra, PS Shrivastav - The Scientific World Journal, 2014 - hindawi.com
… Reference standards of atazanavir (99.6%), darunavir (99.2%), and ritonavir (99.3%) and their deuterated internal standards (ISs) atazanavir-d6 (99.1%), darunavird9 (99.5%) and …
Number of citations: 29 www.hindawi.com
WL Chen, SY Yu, SY Liu, SC Lin, TH Lee - Available at SSRN 4248760 - papers.ssrn.com
… trimethoprim-D9 in the positive ionisation mode or atazanavir-D6 in the negative ionisation … (positive: trimethoprim-D9; negative: atazanavir-D6) to obtain the relative concentrations of …
Number of citations: 0 papers.ssrn.com
K Kaman, V Azmy, A Chichra, C Britto-Leon… - … Medicine Case Reports, 2021 - Elsevier
It has been postulated that the underlying pathophysiology of COVID-19 is mediated by cytokine storm resulting in a hyperinflammatory state. A similar kind of cytokine-storm has been …
Number of citations: 1 www.sciencedirect.com
JE Adaway, BG Keevil - Journal of Chromatography B, 2012 - Elsevier
LC–MS/MS is an increasingly important tool in therapeutic drug monitoring as it offers increased sensitivity and specificity compared to other methods, and may be the only viable …
Number of citations: 171 www.sciencedirect.com
L Fical - 2021 - dspace.cuni.cz
Univerzita Karlova, Farmaceutická fakulta v Hradci Králové Katedra analytické chemie Kandidát: Luboš Fical Školitel: prof. PharmDr. Lucie Nováková, Ph.D. Název diplomové práce: …
Number of citations: 2 dspace.cuni.cz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。